リプスタチン

概要

説明

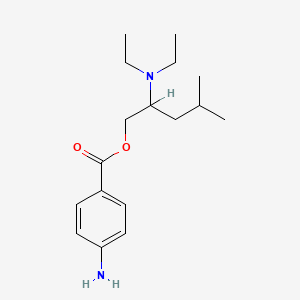

Lipstatin is a potent, irreversible inhibitor of pancreatic lipase. It is a natural product that was first isolated from the actinobacterium Streptomyces toxytricini . The popular antiobesity drug orlistat (trade names Xenical and alli) is a saturated derivative of lipstatin .

Synthesis Analysis

Lipstatin was originally isolated from the fermentation broth of Streptomyces toxytricini . A high-performance liquid chromatography coupled with electrospray ionization–quadrupole time-of-flight–mass spectrometry (HPLC–ESI–Q-TOF–MS) method was established for rapid separation and identification of multiple constituents in the fermentation broth of Streptomyces toxytricini . A six-gene operon (lst) was identified that was essential for the biosynthesis of lipstatin .Molecular Structure Analysis

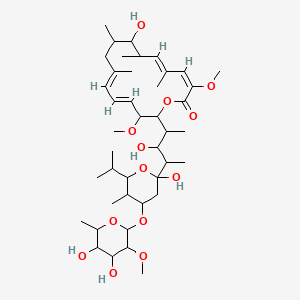

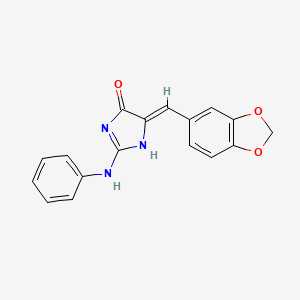

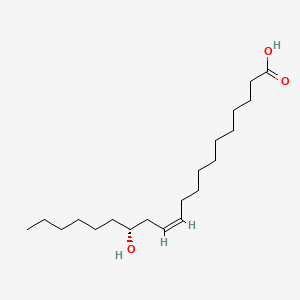

Lipstatin is composed of a 2-hexyl-3,5-dihydroxy-7,10-hexadecadienoic-β-lactone 22 carbon backbone from the fatty acid synthesis pathway and an N-formyl-L-leucine group ester linked to the 5-hydroxyl group of the backbone . The molecular formula of Lipstatin is C29H49NO5 .Physical And Chemical Properties Analysis

The molecular weight of Lipstatin is 491.7 g/mol . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .科学的研究の応用

リプスタチン:抗肥満薬としての役割

リプスタチンは、膵リパーゼの天然阻害剤であり、抗肥満薬として使用されています . リプスタチンは、膵リパーゼの活性を高い特異性で阻害する可能性を秘めています .

テトラヒドロリプスタチン(THL)の製造におけるリプスタチン

リプスタチンは、テトラヒドロリプスタチン(THL、オルリスタット)の調製のための重要な中間体であり、これは肥満に関連する疾患の予防と治療のために設計された薬剤です . リプスタチンのβ-ラクトン構造は、おそらくその触媒三つ組のセリン残基を共有結合的に修飾することで、不可逆的なリパーゼ阻害をもたらします .

生合成研究におけるリプスタチン

生合成研究により、リプスタチン分子の炭素骨格は、2つの脂肪酸前駆体のクライゼン縮合を介して生合成されることが明らかになりました . アシルCoAカルボキシラーゼは、カルボキシル化反応を介して脂肪酸とポリケチド天然物の生合成のための重要な伸長ユニットを提供することにより、重要な代謝経路に関与しています .

リプスタチン類似体の製造におけるリプスタチン

いくつかのリプスタチン類似体は、発酵プロセスでも生成されます . リプスタチンの断片化経路の体系的な調査に基づいて、ヒドロキシリプスタチン、デヒドロリプスタチン、セコリプスタチン、デスメチルリプスタチン、メチルリプスタチン、ジヒドロリプスタチンなど、7つのリプスタチン類似体が同定されました .

発酵ブロス研究におけるリプスタチン

リプスタチンはもともと、Streptomyces toxytriciniの発酵ブロスから単離されました . Streptomyces toxytriciniの発酵ブロス中の複数の成分の迅速な分離と同定のために、高性能液体クロマトグラフィーとエレクトロスプレーイオン化-四重極飛行時間型質量分析法(HPLC-ESI-Q-TOF-MS)を組み合わせた方法が確立されました .

高収率のための株改良におけるリプスタチン

リプスタチンの高収率を得るために、株改良のために、さまざまな濃度のN-メチル-N'-ニトロ-N-ニトロソグアニジン(NTG)を用いて化学的変異誘発が行われました . NTG変異とバイオリアクター制御条件により、リプスタチンの産生は約5倍増加しました .

作用機序

Target of Action

Lipstatin primarily targets pancreatic lipases , enzymes that play a pivotal role in the digestion of dietary fat . These lipases are responsible for the breakdown of dietary fats into smaller molecules that can be absorbed in the small intestine .

Mode of Action

Lipstatin is a β-lactone molecule that controls the digestive activity of pancreatic lipases, thus controlling the absorption of fat in the small intestine . The three-dimensional structure of pancreatic lipase revealed that its active site is masked by a lid domain, which is opened by the action of bile salt micelles and colipase . Lipstatin is supposed to inhibit the catalytic activity of pancreatic lipase by acylation of the serine residue present in the active site . A binding study suggests that one molecule of lipstatin binds with one molecule of lipase .

Biochemical Pathways

Lipstatin is composed of a 2-hexyl-3,5-dihydroxy-7,10-hexadecadienoic-β-lactone 22 carbon backbone from the fatty acid synthesis pathway and an N-formyl-L-leucine group ester linked to the 5-hydroxyl group of the backbone . The components of lipstatin are ultimately derived from linoleic acid, octanoic acid, and L-leucine . The 22 carbon β-lactone moiety is derived from Claisen condensation between 3-hydroxytetradeca-5,8-dienyl-CoA derived from linoleic acid and hexyl-malonyl-ACP derived from octanoic acid .

Pharmacokinetics

It is known that lipstatin is a potent and irreversible inhibitor of pancreatic lipases, suggesting that it may have a significant impact on the bioavailability of dietary fats .

Result of Action

The primary result of lipstatin’s action is the inhibition of fat absorption in the small intestine. By inhibiting the activity of pancreatic lipases, lipstatin prevents the breakdown and subsequent absorption of dietary fats . This can lead to a reduction in caloric intake and potentially contribute to weight loss.

Action Environment

The action of lipstatin can be influenced by various environmental factors. For instance, the presence of bile salt micelles and colipase is necessary for the unmasking of the active site of pancreatic lipase, which lipstatin targets . Additionally, the production of lipstatin by Streptomyces toxytricini can be affected by various factors, including the bacterial strain used, the fermentation conditions, and the downstream processing methods .

Safety and Hazards

生化学分析

Biochemical Properties

Lipstatin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The carbon skeleton of the Lipstatin molecule is biosynthesized via Claisen condensation of two fatty acid precursors . Moreover, several Lipstatin analogs are also produced in the fermentation process .

Molecular Mechanism

Lipstatin exerts its effects at the molecular level through a variety of mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. The acyl-coenzyme A carboxylase (ACCase) complex plays a crucial role in Lipstatin biosynthesis . The ACCase complex catalyzes the first committed step in the biosynthesis of fatty acids and polyketides .

Metabolic Pathways

Lipstatin is involved in several metabolic pathways. It interacts with various enzymes or cofactors. The ACCase complex, which Lipstatin interacts with, is responsible for the activation of various organic acids by α-carboxylation of acyl-CoA .

特性

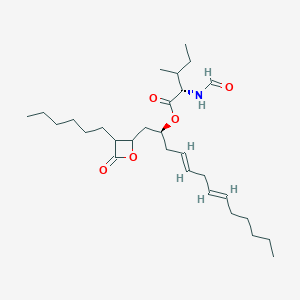

| { "Design of the Synthesis Pathway": "The synthesis pathway of Lipstatin involves several steps including esterification, reduction, and acylation reactions.", "Starting Materials": [ "Orlistat", "Ethyl chloroformate", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Orlistat is first reacted with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester.", "The ester is then reduced using sodium borohydride to form the corresponding alcohol.", "The alcohol is then acylated using acetic anhydride in the presence of hydrochloric acid to form the acetyl derivative.", "The acetyl derivative is then treated with sodium hydroxide to form the sodium salt of the corresponding carboxylic acid.", "The carboxylic acid is then esterified using methanol in the presence of hydrochloric acid to form the methyl ester.", "The methyl ester is then treated with chloroform in the presence of a base to form the final product, Lipstatin." ] } | |

CAS番号 |

96829-59-3 |

分子式 |

C29H49NO5 |

分子量 |

491.7 g/mol |

IUPAC名 |

[(2S,4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] (2S)-2-formamido-3-methylpentanoate |

InChI |

InChI=1S/C29H49NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h13-14,16-17,22-27H,5-12,15,18-21H2,1-4H3,(H,30,31)/b14-13+,17-16+/t23?,24-,25?,26?,27-/m0/s1 |

InChIキー |

JRUFOFIHYXDKPU-FMPAGVTOSA-N |

異性体SMILES |

CCCCCCC1C(OC1=O)C[C@H](C/C=C/C/C=C/CCCCC)OC(=O)[C@H](C(C)CC)NC=O |

SMILES |

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(C(C)CC)NC=O |

正規SMILES |

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(C(C)CC)NC=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lipstatin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1674780.png)